molecular formula C22H25N3O3 B10982778 N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10982778
M. Wt: 379.5 g/mol
InChI Key: FJEIMFMZTSXYMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves several steps. The indole skeleton, which is a benzene ring fused to a pyrrole ring, is a key component. The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The synthetic strategies for indole 2 and 3-carboxamide derivatives involve hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibit their activity .

Chemical Reactions Analysis

N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. This interaction inhibits the activity of these enzymes and proteins, making the compound a potent inhibitor . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in biological processes.

Comparison with Similar Compounds

N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific structure and the presence of the carboxamide moiety at the indole 2-position. Similar compounds include other indole derivatives with carboxamide moieties at different positions, such as indole 3-carboxamides . These compounds also exhibit enzyme inhibitory properties but may differ in their specific interactions and inhibitory potency.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[3-(2-methoxyphenyl)propanoylamino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-25-18-9-5-3-8-17(18)15-19(25)22(27)24-14-13-23-21(26)12-11-16-7-4-6-10-20(16)28-2/h3-10,15H,11-14H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

FJEIMFMZTSXYMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCC3=CC=CC=C3OC

Origin of Product

United States

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